1-Butylcyclopentene
Overview
Description
1-Butylcyclopentene is an organic compound with the molecular formula C₉H₁₆ It is a derivative of cyclopentene, where a butyl group is attached to the cyclopentene ring
Preparation Methods
1-Butylcyclopentene can be synthesized through several methods. One common synthetic route involves the alkylation of cyclopentene with butyl halides in the presence of a strong base. The reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods may involve catalytic hydrogenation of butyl-substituted cyclopentadiene or other related intermediates.
Chemical Reactions Analysis
1-Butylcyclopentene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Hydrogenation of this compound can yield butylcyclopentane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the cyclopentene ring.
Addition: Electrophilic addition reactions with acids or other electrophiles can lead to the formation of various substituted products.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butylcyclopentene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Its derivatives may be studied for potential biological activity or as intermediates in the synthesis of biologically active compounds.
Medicine: Research may explore its potential use in drug development or as a component in pharmaceutical formulations.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-butylcyclopentene depends on the specific reactions it undergoes. In general, its chemical reactivity is influenced by the presence of the butyl group and the cyclopentene ring, which can participate in various electrophilic and nucleophilic reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Butylcyclopentene can be compared with other similar compounds, such as:
Cyclopentene: The parent compound without the butyl group, which has different reactivity and applications.
Butylcyclopentane: The fully hydrogenated analog, which lacks the double bond and has different chemical properties.
Other alkyl-substituted cyclopentenes: Compounds with different alkyl groups attached to the cyclopentene ring, which may have varying reactivity and applications.
Properties
IUPAC Name |
1-butylcyclopentene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-2-3-6-9-7-4-5-8-9/h7H,2-6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIRRFYTMFZXHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178923 | |
Record name | Cyclopentene, 1-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2423-01-0 | |
Record name | Cyclopentene, 1-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentene, 1-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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